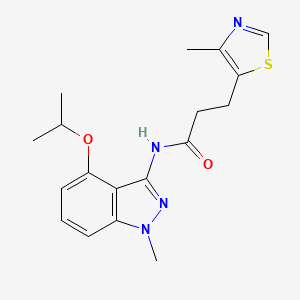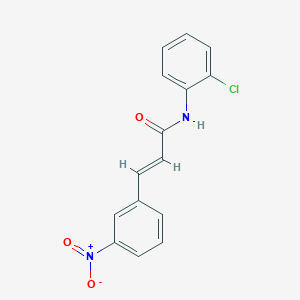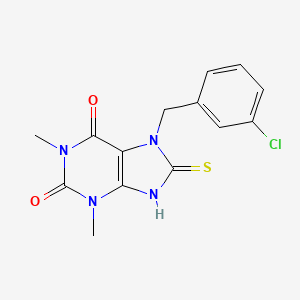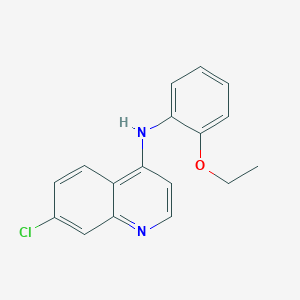![molecular formula C18H25N5O B5508627 4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)
4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like 4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine often involves multiple steps, including the formation of the imidazole ring, the piperidine structure, and the attachment of the methoxypyrimidine moiety. Techniques such as nucleophilic substitution reactions, ring closure methods, and catalytic hydrogenation are commonly employed. For instance, the synthesis of related compounds has demonstrated the use of refluxing with specific reagents to achieve the desired structural frameworks, with high yields and purity being crucial outcome measures (Richter et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds like 4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the arrangement of atoms within the molecule and the stereochemistry of the compound. For related structures, X-ray crystallography has revealed the presence of specific bond angles and lengths that are crucial for the compound's biological activity and chemical reactivity (Aayisha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine would likely explore its reactivity under various conditions. This includes its behavior in the presence of acids, bases, oxidizing agents, and reducing agents. The compound's functional groups, such as the methoxypyrimidine and imidazole rings, may undergo substitutions, additions, or eliminations depending on the reaction conditions. Studies on similar molecules have shown a range of reactivities, highlighting the importance of understanding the specific chemical properties of each compound (Becknell et al., 2012).
Physical Properties Analysis
The physical properties of 4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine, such as melting point, boiling point, solubility, and crystal structure, are essential for determining its suitability for various applications. These properties are influenced by the molecular structure and can be predicted or measured through experimental studies. Solubility in different solvents, for example, is critical for its application in pharmaceutical formulations (Khalafy et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the potential uses and handling requirements of the compound. The presence of functional groups such as imidazole and piperidine influences these properties significantly. For instance, the imidazole ring might engage in hydrogen bonding and participate in electron-donating or withdrawing interactions, affecting the molecule's reactivity and interaction with biological targets (Dandu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-24-17-10-16(20-13-21-17)22-8-3-6-15(12-22)18-19-7-9-23(18)11-14-4-2-5-14/h7,9-10,13-15H,2-6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFSIXYNJXXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)



![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5508577.png)

![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)




